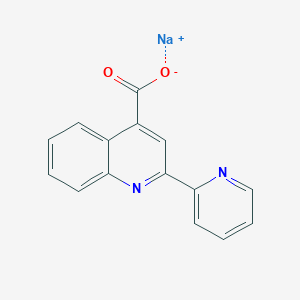

Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

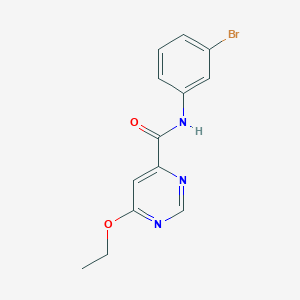

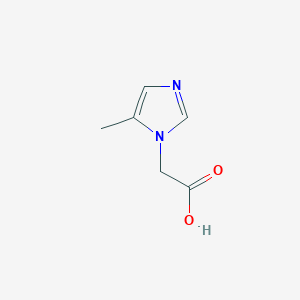

Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate is a chemical compound with the linear formula C15H9N2NaO2 . It has a molecular weight of 272.241 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C15H10N2O2.Na/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12;/h1-9H,(H,18,19);/q;+1/p-1 .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Coordination Polymers and Photoluminescent Properties

Twaróg, Hołyńska, and Kochel (2020) developed a photoluminescent coordination polymer using a ligand derived from quinoline and pyridine, which exhibited unique bathochromic/hypsochromic shifts and weak antiferromagnetic interactions. This study underscores the ligand's extended coordination capabilities, which are advantageous for constructing polymers with desirable optical and magnetic properties Twaróg, Hołyńska, & Kochel, 2020.

Antibacterial and Fluorescent Behavior

Zhang et al. (2016) synthesized metal complexes based on quinoline carboxylate ligand, demonstrating their 1D chain structure, 3D supramolecular network through hydrogen bonds, and their fluorescent behavior and antibacterial activities. This research provides insights into the multifunctional applications of these complexes, including as antibacterial agents and in fluorescence-based technologies Zhang et al., 2016.

Sensing Applications in Bioimaging

Pawar, Akula, Labala, Venuganti, Bhattacharya, and Nag (2016) evaluated bipyridine-based constructs as "turn-on" fluorescent sensors for Zn2+ ions in aqueous solution, overcoming the challenge of low water solubility. Their study emphasizes the sensor's selectivity and capability to detect Zn2+ at micromolar levels, with potential applications in bioimaging under physiological conditions Pawar et al., 2016.

Chemical Synthesis and Functionalization

Peng, Song, He, Tang, Tan, Cao, Lin, and He (2019) developed an eco-friendly protocol for synthesizing 2-sulfonyl quinolines/pyridines through sulfonylation of heteroaromatic N-oxides with sodium sulfinates. This method highlights the compound's versatility in chemical synthesis and potential applications in the development of new pharmaceuticals and materials Peng et al., 2019.

Metalation and Functionalization Strategies

Schlosser and Marull (2003) demonstrated the selective metalation and subsequent functionalization of pyridines and quinolines, offering a pathway to regioisomerically pure carboxylic acids. This research contributes to the broader understanding of organic synthesis, enabling the production of structurally diverse derivatives for various applications Schlosser & Marull, 2003.

Safety and Hazards

The safety information for Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

sodium;2-pyridin-2-ylquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2.Na/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12;/h1-9H,(H,18,19);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPXALSHJIZPBB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2618384.png)

![(E)-2-(2-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618392.png)

![1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one](/img/structure/B2618396.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2618400.png)

![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2618404.png)